Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium
Description
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is a complex organophosphorus compound. It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a phosphanylidene group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Properties
Molecular Formula |
C37H31P2+ |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium |
InChI |
InChI=1S/C37H31P2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H/q+1 |
InChI Key |
NIKIALUOHDUXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable halide or alkylating agent. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: It is used in the study of biological systems and as a probe for studying cellular processes.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical transformations. The compound’s unique structure also allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is unique due to its ability to participate in a wide range of chemical reactions and its applications in various fields of scientific research. Its structure allows for versatile reactivity, making it a valuable compound in both academic and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
